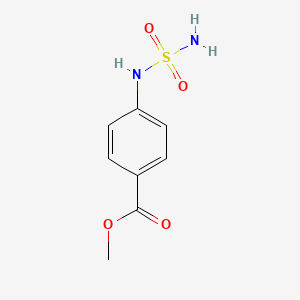

Methyl 4-(sulfamoylamino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(sulfamoylamino)benzoate is a sulfonamide derivative that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is synthesized by the reaction of 4-aminobenzoic acid with methanesulfonyl chloride, followed by esterification with methanol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(sulfamoylamino)benzoate involves a two-step process:

Reaction of 4-aminobenzoic acid with methanesulfonyl chloride: This step forms the sulfonamide intermediate.

Esterification with methanol: The intermediate is then esterified to produce this compound.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(sulfamoylamino)benzoate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Products include sulfonic acids and other oxidized derivatives.

Reduction: Products include amines and alcohols.

Substitution: Products vary depending on the nucleophile used but generally include substituted sulfonamides.

Aplicaciones Científicas De Investigación

Methyl 4-(sulfamoylamino)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Mecanismo De Acción

The mechanism of action of Methyl 4-(sulfamoylamino)benzoate involves its interaction with bacterial enzymes, inhibiting their function and thereby exerting antimicrobial effects. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for bacterial enzyme dihydropteroate synthase, leading to competitive inhibition and disruption of folic acid synthesis .

Comparación Con Compuestos Similares

Similar Compounds

- 4-sulfamoylbenzoic acid

- N-substituted 4-sulfamoylbenzoic acid derivatives

- Methyl 4-(chlorosulfonyl)benzoate

Uniqueness

Methyl 4-(sulfamoylamino)benzoate stands out due to its specific ester functional group, which can influence its solubility, reactivity, and overall biological activity. Compared to other sulfonamide derivatives, it offers unique properties that make it suitable for specific applications in medicinal chemistry and industrial processes .

Actividad Biológica

Methyl 4-(sulfamoylamino)benzoate, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a benzoate moiety. Its structural formula can be represented as follows:

This compound is characterized by its ester functional group, which influences its solubility and reactivity, making it suitable for various biological applications.

The primary mechanism of action for this compound involves the inhibition of bacterial dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria. The sulfonamide group structurally mimics para-aminobenzoic acid (PABA), a substrate for DHPS, leading to competitive inhibition. This disruption in folic acid synthesis ultimately impairs bacterial growth and proliferation .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant antibacterial activity against various strains of bacteria, including:

- Escherichia coli

- Staphylococcus aureus

- Streptococcus pneumoniae

The Minimum Inhibitory Concentration (MIC) values for these bacteria have been reported in the range of 5-50 µg/mL, demonstrating its effectiveness as an antimicrobial agent .

Case Studies

- In Vitro Studies : In a study examining the efficacy of this compound against resistant bacterial strains, the compound showed promising results in inhibiting growth, suggesting potential applications in treating infections caused by multidrug-resistant organisms.

- Combination Therapy : Research has indicated that when used in combination with other antibiotics, this compound can enhance the overall antimicrobial effect. For instance, combining it with beta-lactams has shown synergistic effects against resistant strains of bacteria .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution in biological systems. It is metabolized primarily in the liver, with metabolites exhibiting similar biological activities. The compound has a half-life conducive to therapeutic applications, allowing for effective dosing regimens .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Structure | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | Structure | Yes | Competitive inhibitor of DHPS |

| Sulfamethoxazole | Structure | Yes | Broad-spectrum activity |

| 4-sulfamoylbenzoic acid | Structure | Moderate | Less effective than methyl derivative |

Propiedades

IUPAC Name |

methyl 4-(sulfamoylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-14-8(11)6-2-4-7(5-3-6)10-15(9,12)13/h2-5,10H,1H3,(H2,9,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDZHRMERWTCKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.